

LSN3074753 and the Landscape of Selective MTHFD2 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: LSN3074753

Cat. No.: B15610432

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Abstract

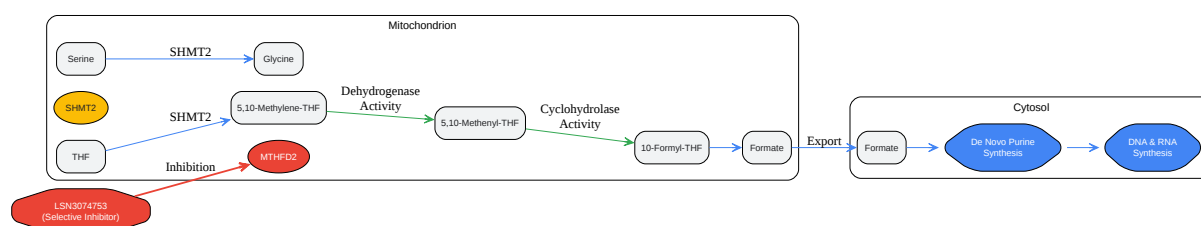
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids that fuel the rapid proliferation of cancer cells. Notably, MTHFD2 is highly expressed in a wide array of tumors and embryonic tissues, while its expression is minimal in most healthy adult tissues, presenting a potentially broad therapeutic window.^{[1][2][3][4][5][6]} The selective inhibition of MTHFD2 is a promising strategy to disrupt cancer cell metabolism and impede tumor growth. While the specific inhibitor **LSN3074753** is documented, public domain data regarding its specific biochemical and cellular activities are limited. This guide provides an in-depth overview of the core principles of selective MTHFD2 inhibition, utilizing data from well-characterized inhibitors to illustrate the methodologies and potential of this therapeutic approach.

The Role of MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and subsequently to 10-formyltetrahydrofolate within the mitochondrial folate cycle.^{[7][8][9]} This pathway is a primary source of one-carbon units for de novo purine synthesis. By meeting the heightened demand for nucleotides, MTHFD2 supports the relentless DNA replication and proliferation characteristic of cancer cells.^{[10][11]} Its elevated expression is correlated with poor prognosis

in various cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[3][5]

Signaling Pathway of MTHFD2 in Cancer Metabolism



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Caption: MTHFD2's central role in mitochondrial one-carbon metabolism.

Quantitative Data for Selective MTHFD2 Inhibitors

While specific data for **LSN3074753** is not publicly available, the following tables summarize the inhibitory activities of other well-characterized selective MTHFD2 inhibitors. This data provides a benchmark for the potency and selectivity expected from compounds targeting this enzyme.

Table 1: In Vitro Inhibitory Activity of Selective MTHFD2 Inhibitors

Compound	Target(s)	IC50 (nM)	Assay Type	Reference
TH9619	MTHFD1/2	47	Biochemical	[1]
DS18561882	MTHFD2	6.3	Enzymatic	[10]
MTHFD1	570	Enzymatic	[10]	
LY345899	MTHFD2	663	Biochemical	[9]
MTHFD1	96	Biochemical	[9]	
DS44960156	MTHFD2	8,300	Enzymatic	[7]
MTHFD1	>100,000	Enzymatic	[7]	

Table 2: Cellular Activity and In Vivo Efficacy of Selective MTHFD2 Inhibitors

Compound	Cell Line	GI50 / EC50 (nM)	In Vivo Model	Efficacy	Reference
TH9619	HL-60 (AML)	11	AML Xenograft	Impaired cancer progression	[1]
DS18561882	MDA-MB-231 (Breast)	140	Breast Cancer Xenograft	Decreased tumor burden	[3][7]

Experimental Protocols

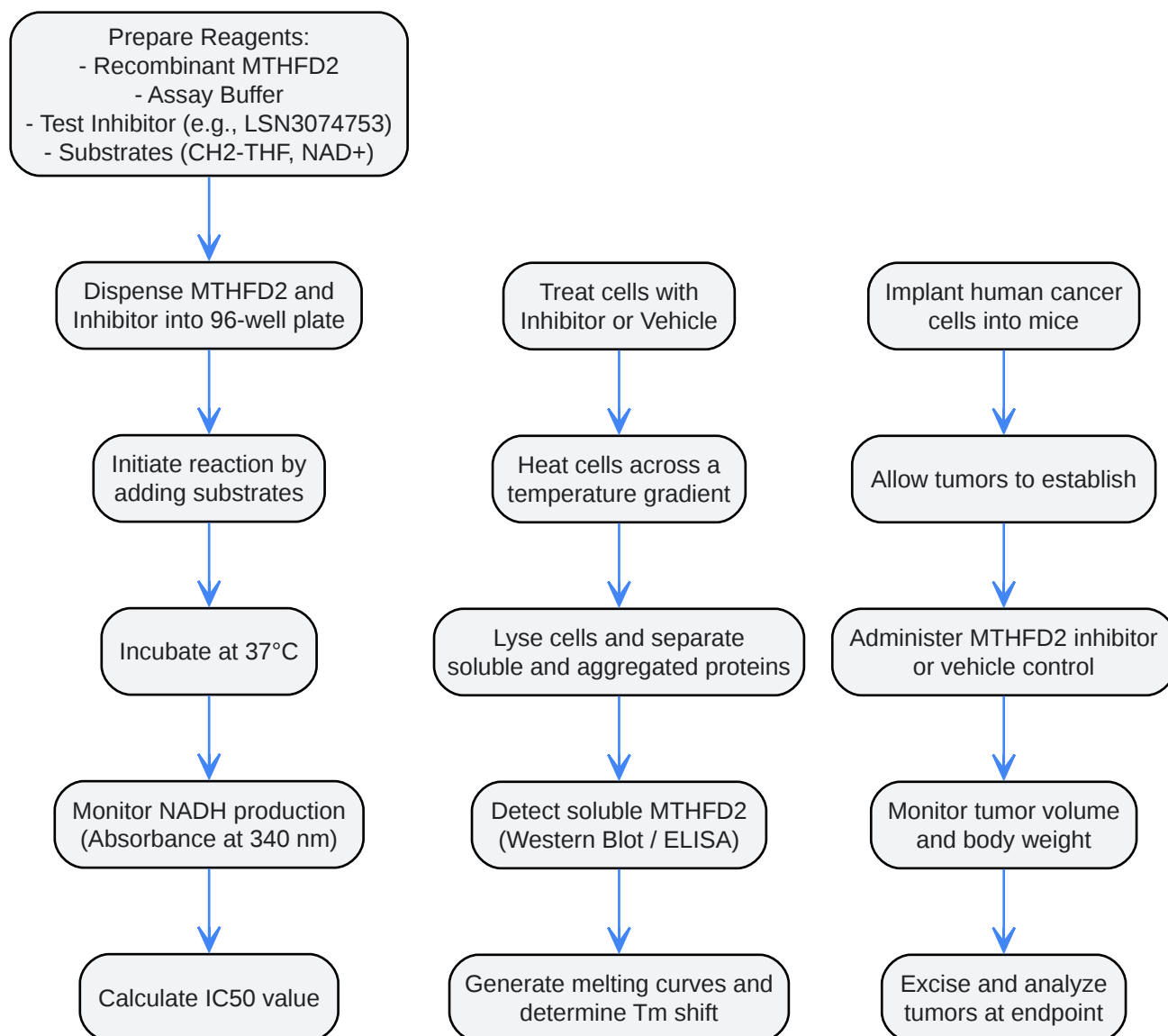
The following are detailed methodologies for key experiments used to characterize selective MTHFD2 inhibitors. These protocols are based on established procedures in the field and can be adapted for the evaluation of new chemical entities like **LSN3074753**.

In Vitro MTHFD2 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant MTHFD2.

Protocol:

- Reagent Preparation:
 - Purify recombinant human MTHFD2 protein.
 - Prepare an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).
 - Prepare a 10 mM stock solution of the test inhibitor (e.g., **LSN3074753**) in 100% DMSO.
 - Prepare solutions of substrates: 5,10-methylenetetrahydrofolate (CH₂-THF) and NAD⁺.
- Assay Procedure:
 - In a 96-well plate, add the MTHFD2 protein solution to a final concentration of 2-5 μM.
 - Add the test inhibitor at various concentrations or DMSO as a vehicle control.
 - Initiate the enzymatic reaction by adding the substrates, CH₂-THF and NAD⁺.
 - Incubate the reaction at a controlled temperature (e.g., 37°C).
 - Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a plate reader.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response curve using appropriate software.



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